molecular formula C15H20Cl2N2O B2866289 N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride CAS No. 1987340-30-6

N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride

Cat. No. B2866289
CAS RN: 1987340-30-6
M. Wt: 315.24
InChI Key: GEOGIGZOWGGJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride, commonly known as AEBA, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. AEBA is a white crystalline powder that is soluble in water and commonly used as a reagent in chemical and biological research.

Scientific Research Applications

Oxidative Radical Arylation

N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride is relevant in the context of oxidative radical arylation of anilines. Research by Hofmann, Jasch, and Heinrich (2014) explored the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines. They utilized dioxygen from air as an oxidant, achieving high ortho:meta regioselectivities, especially for anilines with a donor substituent in the para position. This metal-free approach is significant for synthesizing aminobiphenyls on a gram scale (Hofmann, Jasch, & Heinrich, 2014).

Novel Quinazolinone Derivatives

Habib, Hassan, and El‐Mekabaty (2013) synthesized novel quinazolinone derivatives, including reactions with primary aromatic amines such as aniline. They also investigated the antimicrobial activity of these compounds. This research highlights the potential of N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride in synthesizing biologically active quinazolinone derivatives (Habib, Hassan, & El‐Mekabaty, 2013).

Synthesis of G-2 Melamine-Based Dendrimers

Morar et al. (2018) discussed the synthesis of G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline, showing its utility in creating organic materials with mesogenic properties. Their study explores the supramolecular behavior and structural variety of these dendrimers, demonstrating the versatility of compounds related to N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride in the field of polymer science (Morar et al., 2018).

Oligoaniline Intermediates

Surwade et al. (2009) investigated oligoaniline intermediates in the aniline-peroxydisulfate system. Their study provides insights into the formation of electrically insulating powders believed to be mixtures of Michael-type adducts of benzoquinone monoimine and aniline. This research is relevant for understanding the polymerization processes and material properties of aniline derivatives (Surwade et al., 2009).

Fluorescent Chemosensors

Shree et al. (2019) synthesized anthracene/pyrene derivatives integrated with 2-(2-Aminophenyl)-1H-benzimidazole, acting as efficient chemosensors for aluminum ions. This demonstrates the potential application of N-(2-aminoethyl)-4-(benzyloxy)aniline dihydrochloride in developing selective and sensitive fluorescent chemosensors for metal ion detection (Shree et al., 2019).

properties

IUPAC Name

N'-(4-phenylmethoxyphenyl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.2ClH/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13;;/h1-9,17H,10-12,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOGIGZOWGGJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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